4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
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Overview
Description
4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4BrFN2O2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of pyrazolo[1,5-a]pyridine derivatives. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperatures .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid include:
- 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its dual substitution with bromine and fluorine atoms, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
4-Bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and implications in various fields of research.
Chemical Structure and Properties
The molecular formula for this compound is C8H4BrFN2O2. The presence of bromine and fluorine atoms contributes to its unique chemical reactivity and biological activity. These halogen substitutions enhance the compound's binding affinity to biological targets, making it a valuable candidate in drug design and development .
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound is believed to modulate various biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .
Anticancer Activity
Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to inhibit the growth of HeLa cells (cervical cancer) and L929 cells (fibroblast) through mechanisms that may involve apoptosis induction and cell cycle arrest . The compound's ability to act as a fluorescent probe in biological systems also allows for real-time monitoring of lipid droplet dynamics in cancer cells, providing insights into metabolic processes .
Enzyme Inhibition
This compound has been identified as an inhibitor of certain enzymes involved in inflammatory pathways. This inhibition could lead to reduced production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid | Structure | Moderate anticancer activity |
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid | Structure | Lower enzyme inhibition |
6-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid | Structure | Similar anti-inflammatory effects |
The dual halogen substitution in this compound enhances its reactivity compared to other derivatives, leading to improved biological activity .
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Anticancer Studies : In vitro studies showed that treatment with this compound resulted in significant apoptosis in HeLa cells. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting effective cell cycle arrest .
- Inflammation Models : In animal models of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to control groups. This suggests its potential as a therapeutic agent for inflammatory diseases .
- Fluorescent Probes : The compound has been utilized as a fluorescent probe for studying lipid droplet dynamics in live cells. The results indicate that it can differentiate between cancerous and normal cells based on lipid metabolism .
Properties
IUPAC Name |
4-bromo-6-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-5-1-4(10)3-12-7(5)2-6(11-12)8(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYXCMTANOPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1C(=O)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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